molecular formula C17H17ClN4O2 B13807942 1-Butyl-5-((4-chlorophenyl)azo)-1,2-dihydro-6-hydroxy-4-methyl-2-oxonicotinonitrile CAS No. 69808-32-8

1-Butyl-5-((4-chlorophenyl)azo)-1,2-dihydro-6-hydroxy-4-methyl-2-oxonicotinonitrile

Cat. No.: B13807942
CAS No.: 69808-32-8
M. Wt: 344.8 g/mol
InChI Key: MWAWPZSULSWTAA-UHFFFAOYSA-N
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Description

1-Butyl-5-((4-chlorophenyl)azo)-1,2-dihydro-6-hydroxy-4-methyl-2-oxonicotinonitrile is a complex organic compound with a unique structure that includes a butyl group, a chlorophenyl azo group, and a nicotinonitrile core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Butyl-5-((4-chlorophenyl)azo)-1,2-dihydro-6-hydroxy-4-methyl-2-oxonicotinonitrile typically involves multiple steps. One common method includes the azo coupling reaction between a diazonium salt derived from 4-chloroaniline and a suitable coupling component. The reaction conditions often involve acidic or basic media to facilitate the coupling process .

Industrial Production Methods

Industrial production of this compound may involve large-scale azo coupling reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

1-Butyl-5-((4-chlorophenyl)azo)-1,2-dihydro-6-hydroxy-4-methyl-2-oxonicotinonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

1-Butyl-5-((4-chlorophenyl)azo)-1,2-dihydro-6-hydroxy-4-methyl-2-oxonicotinonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-Butyl-5-((4-chlorophenyl)azo)-1,2-dihydro-6-hydroxy-4-methyl-2-oxonicotinonitrile involves its interaction with molecular targets such as enzymes and receptors. The azo group can undergo redox reactions, leading to the generation of reactive intermediates that can interact with biological molecules. The compound’s structure allows it to bind to specific molecular targets, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-Butyl-5-((4-chlorophenyl)azo)-1,2-dihydro-6-hydroxy-4-methyl-2-oxonicotinonitrile is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

CAS No.

69808-32-8

Molecular Formula

C17H17ClN4O2

Molecular Weight

344.8 g/mol

IUPAC Name

1-butyl-5-[(4-chlorophenyl)diazenyl]-2-hydroxy-4-methyl-6-oxopyridine-3-carbonitrile

InChI

InChI=1S/C17H17ClN4O2/c1-3-4-9-22-16(23)14(10-19)11(2)15(17(22)24)21-20-13-7-5-12(18)6-8-13/h5-8,23H,3-4,9H2,1-2H3

InChI Key

MWAWPZSULSWTAA-UHFFFAOYSA-N

Canonical SMILES

CCCCN1C(=C(C(=C(C1=O)N=NC2=CC=C(C=C2)Cl)C)C#N)O

Origin of Product

United States

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